molecular formula C11H12N2S2 B12297706 2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol

2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B12297706
M. Wt: 236.4 g/mol
InChI Key: CMDPOPRWZOUOTC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thiol group at the 4-position of the pyrimidine ring, which is fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions. One common method is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes. These reactions often involve the use of sulfur-containing reagents to introduce the thiol group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Sulfides.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. This compound may also interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is unique due to the presence of the thiol group at the 4-position, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the thiol group or have different substituents, leading to variations in their properties and applications.

Properties

Molecular Formula

C11H12N2S2

Molecular Weight

236.4 g/mol

IUPAC Name

2-cyclopropyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C11H12N2S2/c1-5-6(2)15-11-8(5)10(14)12-9(13-11)7-3-4-7/h7H,3-4H2,1-2H3,(H,12,13,14)

InChI Key

CMDPOPRWZOUOTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=S)NC(=N2)C3CC3)C

Origin of Product

United States

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